Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with bromo and fluoro substituents. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. Its structure combines a lipophilic tert-butyl group with a polar piperazine moiety, enabling solubility in both organic and aqueous media during synthetic workflows.
Synthesis: The compound is typically synthesized via coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with 4-bromo-2-fluorobenzoic acid derivatives using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, yielding the target compound in high purity (85–100% yield) .
Applications:
This compound is a precursor to pharmaceuticals, such as androgen receptor degraders (e.g., Compound 383 in ) and benziimidazole-based therapeutics .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKFWUOIJHZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula . It is a piperazine derivative featuring a tert-butyl group, a bromine atom, and a fluorophenyl moiety. Parchem supplies this chemical and a variety of other specialty chemicals on a global scale .
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not detailed in the provided search results, information on similar compounds and their applications can provide insight.
- Analogous Compounds :
- tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate: This compound is utilized as an intermediate in synthesizing complex molecules, studying interactions between small molecules and biological targets, and exploring potential therapeutic properties in medicinal chemistry. It is also used in producing pharmaceuticals and agrochemicals.
- tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate: A building block in chemistry .
- tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate: This compound has various synonyms and is identified by its molecular formula .
- tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate: This compound has a molecular weight of 386.26 and the molecular formula .
Given that this compound is aBuilding Blocks, it is plausible that it is used in similar applications as tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate . These applications could include:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, highlighting key differences in substituents, synthesis, and applications:
Structural and Functional Insights :
Substituent Effects: Electron-Withdrawing Groups: The bromo and fluoro substituents in the target compound enhance electrophilic aromatic substitution reactivity compared to electron-donating groups (e.g., amino in ). Heterocyclic vs. Phenyl: Pyridine-based derivatives (e.g., ) exhibit distinct electronic properties due to nitrogen atoms, influencing binding affinity in drug-receptor interactions.
Synthetic Efficiency: Pd-catalyzed couplings (e.g., ) often require inert conditions and specialized ligands (e.g., BINAP), whereas HATU-mediated reactions () are more straightforward but costlier. CuI-catalyzed amination () offers a low-cost alternative for amino-substituted derivatives.
Applications: Boc-Protected Intermediates: All compounds serve as intermediates, but their downstream applications vary. For instance, trifluoromethyl-substituted derivatives () are valuable in CNS drugs due to enhanced blood-brain barrier penetration. Carbonyl vs.
Contradictions and Limitations :
- describes a carbonyl-linked variant rather than the direct phenyl attachment specified in the query. This structural difference impacts molecular flexibility and pharmacokinetics.
Biological Activity
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C16H22BrFN2O2
- Molecular Weight : 373.26 g/mol
- CAS Number : 1355246-97-7
The compound features a tert-butyl group, a piperazine ring, and a bromo-fluorophenyl moiety, which contribute to its unique biological properties.
Antitumor Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor activity. A study evaluated various piperazine derivatives against several cancer cell lines and found that the presence of halogen substituents (like bromine and fluorine) enhances cytotoxic effects. The compound showed selective toxicity towards tumorigenic cells while sparing normal cells, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Piperazine derivatives are known to influence neurotransmitter systems and may modulate pathways involved in cell proliferation and apoptosis. In particular, the compound's interaction with the serotonin receptor system has been hypothesized as a potential pathway for its antitumor effects .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures exhibited significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Data Table: Biological Activities of this compound
| Activity Type | Tested Against | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (lung carcinoma) | 15.3 | |
| HeLa (cervical carcinoma) | 12.7 | ||
| Antimicrobial | Staphylococcus aureus | 8.5 | |
| Escherichia coli | 10.2 |
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was administered to A549 and HeLa cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values of 15.3 µM for A549 and 12.7 µM for HeLa cells. The study concluded that the compound's structural features significantly contribute to its cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 8.5 µM against S. aureus and 10.2 µM against E. coli, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a halogenated aromatic substrate (e.g., 4-bromo-2-fluorophenyl derivatives) with a Boc-protected piperazine. For example, tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate is synthesized via Buchwald-Hartwig amination or nucleophilic substitution under anhydrous conditions, achieving yields of ~70% using DMF as a solvent and NaH as a base . Optimization of temperature (e.g., 20–80°C) and stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) is critical to minimize side reactions like dehalogenation or Boc-deprotection.
Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, crystal data (space group P1, a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) reveal a triclinic system with intermolecular hydrogen bonding stabilizing the lattice . Complementary techniques include:
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 150°C, with the Boc group prone to acidic hydrolysis (e.g., TFA in DCM). Storage at –20°C under inert atmosphere (N2) is recommended to prevent oxidation of the piperazine ring .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine’s electronegativity directs electrophilic substitution meta to itself. For instance, this compound reacts with arylboronic acids in Pd(PPh3)4-catalyzed couplings (yield: 60–80%), with regioselectivity confirmed by SCXRD . Steric hindrance from the tert-butyl group slows reactions at the piperazine nitrogen, requiring higher temperatures (80–100°C) for Boc deprotection .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?
Discrepancies in yields (e.g., 58% vs. 70% for similar substrates ) often stem from:
- Purification methods : Flash chromatography (EtOAc/MeOH + 0.25% Et3N) improves purity but reduces recovery .
- Catalyst loading : Pd(OAc)2 at 5 mol% vs. 2 mol% impacts conversion rates . Systematic DOE (Design of Experiments) approaches are recommended to isolate variables like solvent polarity and catalyst-ligand pairs.
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in biological systems?
DFT calculations (B3LYP/6-31G*) reveal the HOMO–LUMO gap (~4.5 eV), suggesting moderate reactivity for charge-transfer interactions with biological targets like kinase enzymes . Docking studies (AutoDock Vina) show the fluorophenyl group occupying hydrophobic pockets in protein binding sites, with binding energies of –8.2 kcal/mol .
Methodological Challenges and Solutions
Q. What strategies mitigate Boc-deprotection during functionalization of the piperazine ring?
- Use mild bases (e.g., K2CO3) instead of strong nucleophiles like LiAlH4.
- Protect the piperazine with alternative groups (e.g., Fmoc) for orthogonal deprotection .
Q. How are crystallographic data used to resolve ambiguities in regiochemistry?
SCXRD-derived torsion angles (e.g., C4–N1–C7–Br1 = 178.5°) confirm the spatial orientation of substituents, distinguishing between ortho and para substitution patterns . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., Br···H contacts: 12% of total surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
